

nimustine pharmacokinetic comparison other nitrosoureas

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Compound Focus: Nimustine

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Comparative Overview of Nitrosoureas

The table below summarizes the key pharmacokinetic and property information found in the search results for several nitrosourea agents.

Drug Name	Key Pharmacokinetic & Property Findings	Supporting Data / Context
Nimustine (ACNU)	High lipophilicity; crosses BBB effectively [1]. CSF concentration approx. 23% of plasma levels [2]. Hydrophilic nature allows significant BBB passage (up to 30%) [3].	A phase I trial in dogs determined the maximum tolerated dose (MTD) to be 25 mg/m ² , with neutropenia as the dose-limiting toxicity [3].
Carmustine (BCNU)	Lipophilic; readily crosses BBB [1]. Rapid clearance from CSF limits drug exposure in CNS [2].	Can be administered intravenously or used locally as a wafer (Gliadel) implanted in the brain [1].
Lomustine (CCNU)	Lipophilic; readily crosses BBB [1]. Readily absorbed from GI tract within 3 hours of oral administration [1].	Orally administered; metabolites interfere with RNA and DNA synthesis [1].

Drug Name	Key Pharmacokinetic & Property Findings	Supporting Data / Context
Fotemustine	Lipophilic; crosses BBB easily [2]. CSF concentration approx. 23% of plasma levels [2].	Used as a second-line chemotherapy for recurrent high-grade gliomas in some European countries [2].

Key Experimental Data and Context

The search results provide insights from specific studies that contribute to the understanding of **nimustine's** profile:

- **Preclinical Comparison of ACNU and BCNU:** An older study from 1988 compared ACNU and BCNU in mouse models with malignant glioma xenografts. It reported that ACNU showed a significant therapeutic advantage, causing longer tumor growth delays than BCNU at equitoxic dose levels [4].
- **Dosage and Toxicity in Canine Model:** A 2014 phase I study in tumor-bearing dogs established a Maximum Tolerated Dose (MTD) for ACNU of 25 mg/m². The dose-limiting toxicity was **neutropenia**, with the lowest neutrophil counts observed 7 days after administration. The recommended interval between doses was 21 days [3].
- **Innovative Delivery Method for Brainstem Gliomas:** A 2020 phase I trial in humans investigated **Convection-Enhanced Delivery (CED)** of ACNU directly into brainstem gliomas. This technique bypasses the BBB. The study concluded that a concentration of 0.75 mg/mL (in a fixed 7 mL volume) was well-tolerated and showed antitumor activity when co-infused with gadolinium for real-time MRI monitoring [5].

Experimental Protocols from Cited Studies

For researchers looking to understand the methodology behind the data, here are summaries of the key experimental approaches.

Phase I Dose-Escalation Trial in Dogs [3]

- **Objective:** To determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicity (DLT) of a single intravenous dose of ACNU in tumor-bearing dogs.
- **Dosing Protocol:** The starting dose was 25 mg/m², escalated in cohorts of 3 dogs by 5 mg/m² increments. The MTD was defined as the highest dose at which no more than 1 of 6 dogs

experienced DLT.

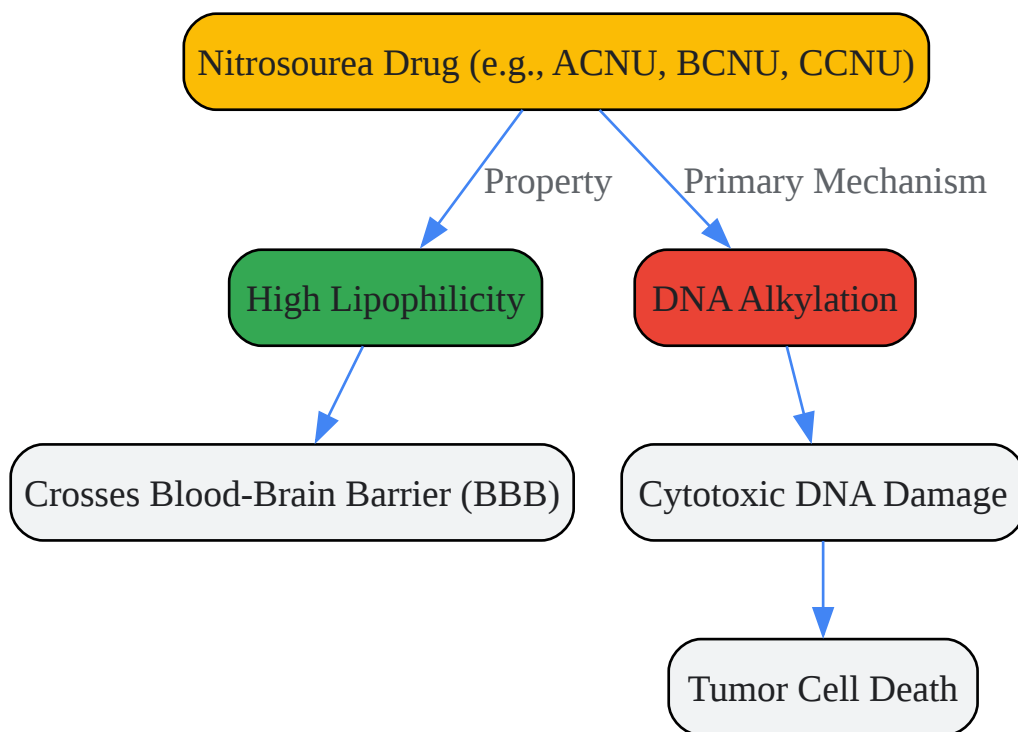
- **Toxicity Monitoring:** Dogs underwent physical examination and complete blood counts (CBC) weekly for at least 3 weeks post-administration. Toxicities were graded using the Veterinary Cooperative Oncology Group Common Terminology Criteria for Adverse Events.
- **Endpoint Definition:** Dose-Limiting Toxicity was defined as any grade 4 hematological toxicity or grade 3/4 non-hematological adverse event after a single dose.

Phase I Trial of Convection-Enhanced Delivery in Humans [5]

- **Objective:** To determine the maximum tolerable concentration of ACNU delivered via CED to patients with recurrent brainstem gliomas.
- **CED Procedure:** ACNU was infused directly into the tumor over 2.5 days via intracerebral catheters. The infusion was planned using specialized software (iPlan Flow) to model distribution and avoid leakage into cerebrospinal fluid spaces.
- **Real-Time Monitoring:** Gadolinium-DOTA was mixed with the ACNU infusate, allowing for real-time MRI visualization of drug distribution during the procedure.
- **Dosing and Co-treatment:** The trial tested concentrations of 0.25, 0.5, and 0.75 mg/mL at a fixed volume of 7 mL. All patients also received systemic temozolomide (150 or 200 mg/m²/day for 5 days).

Nitrosourea Mechanism of Action and CNS Targeting

The following diagram illustrates the shared mechanism of action of nitrosourea compounds and the key property that makes them suitable for treating brain tumors.



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